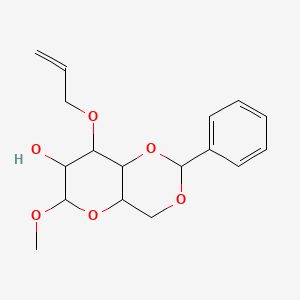

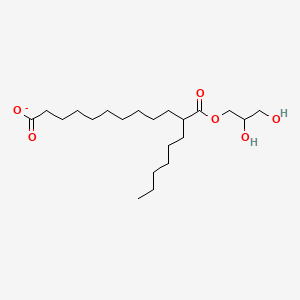

![molecular formula C₃₁H₄₃F₃N₆O₈S B1140038 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3 CAS No. 207971-23-1](/img/structure/B1140038.png)

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds showcases a range of methodologies, including efficient practical methods for synthesizing complex amines and carbene-generating heterobifunctional cross-linking reagents. For instance, Kato et al. (1997) described an efficient method for synthesizing (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine, a compound with relevance to receptor antagonism. This process involves the treatment of optically active aziridines with ethylenediamine and subsequent intramolecular reductive cyclization (Kato, Harada, & Morie, 1997). Similarly, Hatanaka et al. (1994) synthesized a biotinylated heterobifunctional cross-linking reagent bearing an aromatic diazirine, showcasing a different approach to crafting complex molecules for specific biochemical applications (Hatanaka, Hashimoto, & Kanaoka, 1994).

Molecular Structure Analysis

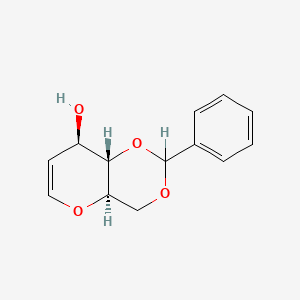

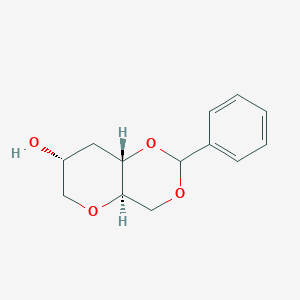

The molecular structure of related compounds, such as those incorporating diazirine groups, is crucial for their function, especially in photoaffinity labeling. The diazirine moiety serves as a photoactivatable carbene precursor, enabling covalent modification of target molecules upon UV irradiation. Studies like those by Lawrence et al. (2011) on 3-Aryl-3-(trifluoromethyl)diazirines reveal their utility in surface modification through covalent bonding, highlighting the importance of molecular structure in the functional application of these compounds (Lawrence et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving diazirine-based compounds are significant for creating photoaffinity labels. The reactivity of the carbene generated upon photolysis allows for selective modification of target biomolecules. For example, the work by Brunner et al. (1980) on 3-trifluoromethyl-3-phenyldiazirine illustrates the photolysis process and the subsequent generation of reactive carbenes capable of modifying nearby molecules, underscoring the chemical properties critical for biochemical labeling applications (Brunner, Senn, & Richards, 1980).

Wissenschaftliche Forschungsanwendungen

Enzyme Interaction Studies : Hashimoto et al. (2000) synthesized derivatives of 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid, including biotinylated compounds, to study phenylalanine ammonia-lyase (PAL). These compounds exhibited inhibitory activity and specific photolabeling of PAL, suggesting their use in studying enzyme interactions and regulation of phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).

Photoaffinity Labeling in Biochemical Studies : Burkard et al. (2010) discussed the use of (Trifluoromethyl)diazirines as photoaffinity labels (PAL) in biochemical investigations, specifically in V-ATPase inhibition studies. This research underscores the utility of such compounds in creating covalent ligand-receptor bonds for biochemical analysis (Burkard et al., 2010).

Analysis of Protein Binding Sites : Hatanka et al. (1996) synthesized a photoreactive N-acetylglucosamine derivative incorporating the subject compound. This was used as a probe for UDP-galactose:N-acetylglucosamine beta-(1-->4)-galactosyltransferase (GalT), demonstrating its potential for analyzing acceptor substrate binding sites within protein structures (Hatanka et al., 1996).

Crosslinking in DNA/Protein Interaction Studies : Korshunova et al. (1999) synthesized a trifluoromethyldiazirine-containing compound for use in DNA/protein crosslinking. This research highlights the applicability of such chemicals in studying complex biological interactions (Korshunova et al., 1999).

Synthesis of Heterobifunctional Cross-linking Reagents : Frisch et al. (1996) reported the synthesis of new heterobifunctional reagents incorporating polyoxyethylene chains. These compounds are useful in conjugating peptides to liposomes, highlighting another research application of such chemical structures (Frisch, Boeckler, & Schuber, 1996).

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45)/t22-,24-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAZCDBRNFZKCC-DPPGTGKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43F3N6O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46783690 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

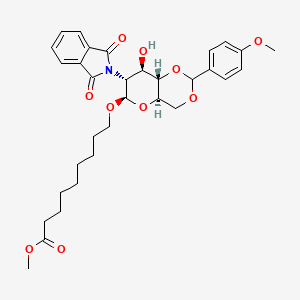

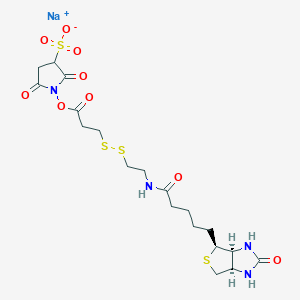

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)